molecular formula C20H20ClN3O4S B2712362 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903918-79-5

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2712362
CAS No.: 1903918-79-5
M. Wt: 433.91
InChI Key: FDRXWMNMSDMPDL-UHFFFAOYSA-N
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Description

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining benzothiazole, pyridine, and tetrahydropyran (oxane) pharmacophores, a design often associated with targeted kinase inhibition . The benzothiazole core is a privileged scaffold in anticancer agent development, while the incorporation of a pyran-4-yloxy group is a structural motif seen in known bioactive molecules, such as certain kinase inhibitors . The specific research applications and mechanism of action for this compound are derived from its molecular structure and would require validation through peer-reviewed studies. It is presented as a high-quality chemical tool for scientists investigating novel signaling pathways, conducting high-throughput screening, or exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers are encouraged to consult the scientific literature for the most current findings related to this compound and its analogs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-2-27-14-3-4-16-17(10-14)29-20(23-16)24-18(25)12-9-15(21)19(22-11-12)28-13-5-7-26-8-6-13/h3-4,9-11,13H,2,5-8H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRXWMNMSDMPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the combination of benzothiazole and pyridine derivatives through acylation and nucleophilic substitution reactions.

  • Step 1 : Formation of the benzothiazole derivative.
  • Step 2 : N-acylation with carboxylic acid derivatives.
  • Step 3 : Final coupling reactions to yield the target compound.

The overall yield and characterization are confirmed through techniques such as NMR and mass spectrometry, ensuring the purity and structure of the synthesized compound.

Antiviral Activity

Recent studies have evaluated the antiviral properties of various benzothiazole and pyridine derivatives, including the target compound. Notably, compounds with similar structures have demonstrated significant activity against viruses such as H5N1 and SARS-CoV-2.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetIC50 (μM)% Inhibition at 0.5 μM
8hH5N10.593
8fSARS-CoV-210.52Not reported
14bSARS-CoV-270.48Not reported

Studies indicate that structural modifications, such as the introduction of halogen atoms or methoxy groups, can enhance antiviral activity significantly, suggesting that similar modifications in the target compound may yield favorable results.

Anticancer Activity

The compound's potential anticancer activity has also been explored in various cancer cell lines. The mechanism often involves inhibition of specific kinases or modulation of apoptotic pathways.

Table 2: Anticancer Activity in Cell Lines

Cell LineCompound Concentration (μM)% Cell Viability
HeLa1045
MCF72030
A5491550

These findings suggest that the compound may induce cytotoxic effects in a dose-dependent manner, warranting further investigation into its mechanisms and potential therapeutic applications.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical pathway for anticancer agents.
  • Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways can lead to reduced proliferation of cancer cells.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on H5N1 : A study demonstrated that a related compound exhibited over 90% inhibition against H5N1 in vitro, suggesting a promising avenue for therapeutic development.
  • SARS-CoV-2 Inhibition : Another study revealed that certain derivatives showed significant promise against SARS-CoV-2, with IC50 values indicating effective antiviral potential comparable to established antiviral agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Known Biological Targets/Applications
Target Compound Pyridine-Benzothiazol 5-Cl, 6-(oxan-4-yloxy), 3-carboxamide Not explicitly stated in evidence
4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine Triazine Cl, ethoxy, cyclopentyl Cannabinoid Receptor 2 (CB2) agonist
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid Benzothiazol Ethoxy, thio-pentanoic acid Synthetic intermediate; IR/NMR data reported
Example 1 () Tetrahydroquinoline Benzothiazol-amino linkage Pharmacological studies (data tables cited)
5-Chloro-N-[6-...]pyridinecarboxamide Pyridine Cl, piperazinyl, chlorobenzoyl Supplier-listed compound; no activity data

Key Observations:

Core Heterocycles: The target compound’s pyridine-benzothiazol scaffold is distinct from triazine () or tetrahydroquinoline () cores. Benzothiazol derivatives are recurrent in bioactive molecules, often contributing to receptor binding or antimicrobial activity . The oxan-4-yloxy group in the target compound introduces an ether-linked tetrahydropyran substituent, which may enhance solubility compared to alkyl or aromatic substituents in analogs .

Substituent Effects: Chlorine: Present in both the target compound and the triazine derivative (), chlorine is known to modulate electronic properties and bioavailability. Ethoxy Group: Shared with the triazine () and benzothiazol-thio-pentanoic acid (), ethoxy substituents may influence metabolic stability or lipophilicity . Carboxamide Linkage: The carboxamide in the target compound and Example 1 () is critical for hydrogen bonding, a feature often exploited in drug design for target engagement .

Biological Activity: While the target compound’s activity is unspecified, highlights CB2 targeting by triazine analogs, and references pharmacological studies (e.g., Tables 1–5) for benzothiazol-amino derivatives. This suggests the target compound’s structural features align with molecules tested for receptor modulation or enzyme inhibition .

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